Imidazo[2,1-b][1,3,4]thiadiazol-6-amine
Description
Historical Context and Emergence in Heterocyclic Chemistry Research
The imidazo[2,1-b] mdpi.comnih.govijpcbs.comthiadiazole heterocycle was first discovered in the 1950s. researchgate.netirjmets.com Its emergence in chemical research gained momentum following the discovery of broad-spectrum anthelmintics like tetramisole. researchgate.net This spurred interest in replacing the thiazole (B1198619) ring in such compounds with a bioisosteric thiadiazole motif, leading to the creation of the imidazo[2,1-b] mdpi.comnih.govijpcbs.comthiadiazole system. researchgate.net
The most common and feasible synthetic route to this scaffold involves a condensation reaction. mdpi.comresearchgate.net Typically, a 2-amino-5-substituted-1,3,4-thiadiazole is reacted with an α-haloketone, such as a phenacyl bromide, in a solvent like ethanol (B145695) under reflux conditions. researchgate.netresearchgate.net This process leads to the formation of the fused bicyclic system. researchgate.net The 2-amino-1,3,4-thiadiazole (B1665364) precursors are themselves often synthesized from the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide (B42300). mdpi.com
Table 1: General Synthesis of the Imidazo[2,1-b] mdpi.comnih.govijpcbs.comthiadiazole Scaffold
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | α-Haloketone (e.g., phenacyl bromide) | Imidazo[2,1-b] mdpi.comnih.govijpcbs.comthiadiazole |
Structural Characteristics and Isosteric Relationships within Fused Heterocycles
The imidazo[2,1-b] mdpi.comnih.govijpcbs.comthiadiazole system is a fused heterocycle characterized by a bridgehead nitrogen atom shared between an imidazole (B134444) ring and a 1,3,4-thiadiazole (B1197879) ring. researchgate.net This creates a practically planar and rigid heteroaromatic structure containing four heteroatoms (three nitrogen and one sulfur). ijpcbs.com The presence of two condensed heterocycles with differing π-conjugations contributes to its unique physicochemical and biological properties. ijpcbs.comresearchgate.net
A key feature of this scaffold is its isosteric relationship with other biologically significant heterocycles. It is a direct isostere of imidazo (B10784944) mdpi.comnih.govijpcbs.comthiazole, where a methine (-CH=) group in the thiazole ring is replaced by a nitrogen atom. ijpcbs.comresearchgate.net This substitution, while seemingly minor, can lead to marked differences in the compound's properties. ijpcbs.com More broadly, the 1,3,4-thiadiazole ring is often employed as a bioisostere of the thiazole ring in medicinal chemistry. researchgate.net Due to its mesoionic nature and high aromaticity, the 1,3,4-thiadiazole core is stable in vivo and can readily cross cellular membranes to interact with biological targets. mdpi.com
Overview of Academic Research Trajectories for Imidazo[2,1-b]mdpi.comnih.govijpcbs.comthiadiazole Derivatives
Over the past several decades, research into imidazo[2,1-b] mdpi.comnih.govijpcbs.comthiadiazole derivatives has expanded significantly, revealing a broad spectrum of potential therapeutic applications. researchgate.net Initial investigations have led to the discovery of compounds with a wide range of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, anti-inflammatory, and diuretic properties. mdpi.comresearchgate.netnih.gov
In recent years, academic research has focused on several key areas, demonstrating the scaffold's versatility. irjmets.com A major trajectory has been the development of potent anticancer agents. nih.gov Specific derivatives have shown significant activity against pancreatic cancer by inhibiting the phosphorylation of Focal Adhesion Kinase (FAK). nih.govnih.gov Other studies have demonstrated antiproliferative effects through the disruption of microtubule networks. irjmets.com Another prominent area of research is in infectious diseases, where derivatives have exhibited strong antifungal activity, particularly against Candida albicans, and antibacterial effects. mdpi.comnih.govnih.gov More recently, the scaffold has been explored for applications in neuroscience, with new derivatives being evaluated as potential PET imaging agents for detecting α-synuclein aggregates associated with Parkinson's disease. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
863203-54-7 |
|---|---|
Molecular Formula |
C4H4N4S |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
imidazo[2,1-b][1,3,4]thiadiazol-6-amine |
InChI |
InChI=1S/C4H4N4S/c5-3-1-8-4(7-3)9-2-6-8/h1-2H,5H2 |
InChI Key |
QFMJXNCOFUYYSP-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2N1N=CS2)N |
Canonical SMILES |
C1=C(N=C2N1N=CS2)N |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 2,1 B 1 2 3 Thiadiazol 6 Amine and Its Derivatives
Conventional Synthetic Routes
Conventional methods remain the cornerstone for the synthesis of imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoles, offering reliable and versatile pathways to a wide array of derivatives. These routes typically involve the cyclization of appropriately substituted 2-amino-1,3,4-thiadiazoles.
The most prevalent and direct method for synthesizing the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring system is the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with a suitable bifunctional electrophile. nih.govresearchgate.net This approach is a classic example of constructing a fused heterocyclic system and has been widely employed to generate a large library of derivatives. researchgate.netresearchgate.netderpharmachemica.com
A cornerstone of this methodology is the Hantzsch-type reaction between a 2-amino-1,3,4-thiadiazole (B1665364) derivative and an α-haloketone, such as a phenacyl bromide. researchgate.netnih.gov The reaction is typically carried out by refluxing the reactants in a solvent like ethanol (B145695). nih.govresearchgate.net This process leads to the formation of the fused imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole structure. nih.govlookchem.com
The general procedure involves refluxing the 2-amino-1,3,4-thiadiazole and the α-haloketone for several hours. irjmets.comresearchgate.net Initially, an intermediate hydrobromide salt is formed, which is often isolated by filtration. researchgate.netresearchgate.net Subsequent neutralization of this salt with a weak base, such as an aqueous solution of sodium carbonate, yields the final free base of the target imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivative. researchgate.net The versatility of this reaction allows for the synthesis of various 2,6-disubstituted imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoles by simply changing the substituents on the thiadiazole and the phenacyl bromide starting materials. ekb.eg
| Starting 2-Amino-1,3,4-thiadiazole | Starting Phenacyl Bromide | Resulting Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole | Reference |
| 2-Amino-5-(4-methylbenzyl)-1,3,4-thiadiazole | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole | researchgate.net |
| 2-Amino-5-(4-methylbenzyl)-1,3,4-thiadiazole | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 6-(4-Bromophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole | researchgate.net |
| 2-Amino-5-(p-tolyl)-1,3,4-thiadiazole | 2-Bromo-1-(p-tolyl)ethan-1-one | 2,6-Di(p-tolyl)imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole | nih.gov |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 6-(4-Chlorophenyl)-2-phenylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole | nih.gov |
The reaction mechanism for the formation of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring from 2-amino-1,3,4-thiadiazoles and α-haloketones proceeds through a well-defined pathway. The process begins with the alkylation of one of the ring nitrogen atoms of the 2-amino-1,3,4-thiadiazole by the α-haloketone. researchgate.net Specifically, the more nucleophilic endocyclic nitrogen at the 3-position attacks the α-carbon of the ketone, displacing the halide. researchgate.net This initial step forms an N-alkylated iminothiadiazole intermediate. nih.govresearchgate.net This intermediate subsequently undergoes an intramolecular dehydrative cyclization, where the exocyclic amino group attacks the carbonyl carbon of the ketone moiety. nih.gov This ring-closure step, followed by the elimination of a water molecule, results in the formation of the aromatic fused imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring system. nih.gov The disappearance of the characteristic NH2 signals in NMR spectra and absorption bands in IR spectra confirms the successful cyclization. nih.gov
Modern synthetic strategies increasingly utilize multi-component reactions (MCRs) for the efficient construction of complex heterocyclic systems in a single step. researchgate.netnih.gov While direct MCRs for imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole are less commonly reported than for its isostere, imidazo[2,1-b]thiazole (B1210989), the principles are applicable. mdpi.com For instance, the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has been successfully used to synthesize imidazo[2,1-b]thiazoles. mdpi.com This type of reaction typically involves an amino-heterocycle, an aldehyde, and an isocyanide, which react in one pot to form the fused imidazole (B134444) ring. mdpi.com Another example involves the one-pot reaction of a 5-substituted-1,3,4-thiadiazol-2-amine, a substituted benzaldehyde, and 2-mercaptoacetic acid to form thiadiazole-thiazolidine-4-one hybrids. nih.gov These examples highlight the potential for developing efficient, one-pot MCR methodologies for the direct synthesis of diverse imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole libraries.
The formation of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole system is fundamentally a ring closure strategy. The most common approach, as detailed previously, involves the cyclization of an N-alkylated 2-imino-1,3,4-thiadiazoline intermediate, which is formed in situ from 2-amino-1,3,4-thiadiazole and an α-haloketone. researchgate.netnih.gov
An alternative, though less common, ring closure strategy involves the cyclization of pre-formed 2,3-dihydro- nih.govresearchgate.netresearchgate.netthiadiazole intermediates. researchgate.net These precursors can be treated with reagents like polyphosphoric acid, which promotes the necessary dehydration and ring closure to furnish the aromatic fused heterocyclic system. researchgate.net The choice of strategy often depends on the stability of the intermediates and the desired substitution pattern on the final molecule.
A critical aspect of synthesizing imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazoles is the efficient preparation of the key starting material, 2-amino-5-substituted-1,3,4-thiadiazole. nih.govdovepress.com A widely used and robust method for this is the cyclization of aromatic carboxylic acids with thiosemicarbazide (B42300). derpharmachemica.comjocpr.com This reaction is typically facilitated by a dehydrating agent, most commonly phosphorus oxychloride (POCl3). derpharmachemica.comjocpr.commdpi.com
In this procedure, the carboxylic acid is treated with thiosemicarbazide in the presence of POCl3. mdpi.com The mixture is heated, leading to a condensation and cyclization reaction that forms the 2-amino-5-aryl-1,3,4-thiadiazole ring. nih.govmdpi.com The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then cyclizes with the elimination of water to yield the thiadiazole ring. sbq.org.brptfarm.pl This method is highly versatile, allowing for the synthesis of a wide range of 5-aryl substituted 2-amino-1,3,4-thiadiazoles, which are then used as precursors for the final imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole products. nih.govderpharmachemica.com
| Starting Material | Reagent | Product | Reference |
| 4-Chlorobenzoic acid | Thiosemicarbazide / POCl3 | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | derpharmachemica.com |
| 2-Aryl-2H-1,2,3-triazole-4-carboxylic acids | Thiosemicarbazide | 2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles | nih.gov |
| Benzoic acid | Thiosemicarbazide / POCl3 | 5-Phenyl-1,3,4-thiadiazol-2-amine | mdpi.com |
Condensation Reactions with 2-Amino-1,3,4-thiadiazole Derivatives
Modern Synthetic Approaches
The synthesis of Imidazo[2,1-b] rsc.orgnih.govthiadiazol-6-amine and its derivatives has been significantly advanced by the adoption of modern techniques that offer improvements in efficiency, yield, and environmental impact over classical methods. These approaches include energy-efficient microwave-assisted reactions, the use of environmentally benign ionic liquids, and powerful catalytic cross-coupling reactions for sophisticated molecular editing.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of imidazo[2,1-b] rsc.orgnih.govthiadiazoles has proven highly effective. researchgate.netresearchgate.netnih.gov This technique significantly reduces reaction times, often from hours to minutes, while providing good to excellent yields. researchgate.netnih.gov The fundamental reaction typically involves the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-bromo ketone derivative under microwave irradiation. researchgate.netresearchgate.net The benefits of this approach include convenient operation, rapid reaction rates, and high efficiency. researchgate.net
Research has demonstrated the synthesis of various 2,6-disubstituted-imidazo[2,1-b] rsc.orgnih.govthiadiazoles using this method. researchgate.netresearchgate.net For instance, a series of derivatives was prepared in an aqueous medium, highlighting the method's adaptability to greener solvents. researchgate.net The use of microwave heating provides precise temperature control, which is a significant advantage over conventional heating. nih.gov
| 2-Amino-1,3,4-thiadiazole Reactant | α-Bromo Ketone Reactant | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-amino-5-substituted-1,3,4-thiadiazoles | Appropriate bromo ketones | Microwave (MW) activation | Good | researchgate.netresearchgate.net |
| 2-amino-5-aryloxymethylene-1,3,4-thiadiazole | ω-bromoacetophenone derivatives | MW, Aqueous media | Good to excellent | researchgate.net |
| Isoniazid | Aromatic aldehyde | MW (300W), DMF (catalyst), 3 min | Not specified | nih.gov |
Ionic Liquid Mediated Synthesis
Ionic liquids (ILs) have gained prominence as green and recyclable reaction media in organic synthesis. Their use in the preparation of imidazo[2,1-b] rsc.orgnih.govthiadiazoles offers advantages such as enhanced reaction rates, improved yields, and simplified product isolation. Ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) have been successfully employed. rsc.org
One notable application is the one-pot, three-component synthesis of complex thiazole (B1198619)–imidazo[2,1-b] rsc.orgnih.govthiadiazole hybrids using [Bmim]Br as a promoter. rsc.orgresearchgate.net In a simpler approach, substituted imidazo[2,1-b]-1,3,4-thiadiazoles were synthesized by reacting an α-bromoacetophenone with a 5-alkyl/aryl-1,3,4-thiadiazole in [bmim]PF6 at 60°C. A key advantage of this method is the ability to recover and reuse the ionic liquid after extracting the product, making the process more sustainable.
| Reactants | Ionic Liquid | Conditions | Yield | Reference |
|---|---|---|---|---|
| α-bromoacetophenone, 5-alkyl/aryl-1,3,4-thiadiazole, Sodium carbonate | [bmim]PF6 | 60°C | Improved yields | |
| Three-component reaction | [Bmim]Br | Not specified | Not specified | rsc.orgresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.commdpi.com This methodology has been effectively applied to the synthesis of highly substituted imidazo[2,1-b] rsc.orgnih.govthiadiazole derivatives, allowing for the introduction of a wide array of aryl and heteroaryl moieties. researchgate.net The reaction typically involves coupling a halogenated imidazo[2,1-b] rsc.orgnih.govthiadiazole (e.g., a bromo-substituted derivative) with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.comresearchgate.net
The optimization of these reactions has been a focus of research, with various palladium catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) being used effectively. mdpi.com The scope of the Suzuki-Miyaura reaction is broad, showing high compatibility with various functional groups on both the boronic acid and the imidazothiadiazole core. researchgate.net This versatility allows for the construction of diverse chemical libraries for further investigation. Sequential coupling reactions on di-halogenated substrates have also been performed to create derivatives with non-identical aryl groups. nih.gov
| Substrate | Coupling Partner | Catalyst/Base System | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| Bromo-substituted imidazo[2,1-b] rsc.orgnih.govthiadiazole | Wide range of boronic acids | Palladium catalyst | Not specified | Fair to very good yields | researchgate.net |
| Bromine-containing quinazoline (B50416) derivatives | Boronic ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl₂ / Na₂CO₃ | Toluene/water | High yields | mdpi.com |
| 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acids | Tetrakis(triphenylphosphine)palladium(0) | Toluene | Formation of 3,5-diaryl-1,2,4-thiadiazoles | nih.gov |
Vilsmeier-Haack Formylation for C-5 Functionalization
The functionalization of the pre-formed imidazo[2,1-b] rsc.orgnih.govthiadiazole ring system is crucial for creating advanced derivatives. It is well-established that electrophilic substitution on this heterocycle occurs preferentially at the C-5 position. nih.gov The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. organic-chemistry.org
This reaction has been successfully used to synthesize 5-formyl derivatives of the imidazo[2,1-b] rsc.orgnih.govthiadiazole core. nih.gov The process involves treating the parent heterocycle with the Vilsmeier-Haack reagent, which is typically formed in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). nih.govorganic-chemistry.org The resulting 5-formyl derivative is a key intermediate, as the aldehyde functionality can be readily transformed into a variety of other groups, making it a versatile handle for further derivatization. nih.gov For example, the formylation of a 2,6-disubstituted imidazo[2,1-b]-1,3,4-thiadiazole with DMF and POCl₃ gave the corresponding 5-formyl derivative in excellent yield. nih.gov
Knoevenagel Condensation for Advanced Derivatization
Following the introduction of a formyl group at the C-5 position via the Vilsmeier-Haack reaction, the Knoevenagel condensation provides a powerful route for advanced derivatization. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups).
This two-step sequence—Vilsmeier-Haack formylation followed by Knoevenagel condensation—has been employed to synthesize imidazo[2,1-b] rsc.orgnih.govthiadiazoles bearing pharmacologically significant moieties like hydantoin. bohrium.com In this synthetic route, the 5-formyl imidazothiadiazole intermediate is reacted with a compound such as hydantoin, which possesses an active methylene group. The condensation reaction extends the conjugation of the system and attaches a new heterocyclic ring at the C-5 position, yielding complex, multi-functionalized molecules. bohrium.com This strategy demonstrates how a primary functionalization can serve as a platform for building more elaborate chemical structures.
Chemical Reactivity and Derivatization Strategies of the Imidazo 2,1 B 1 2 3 Thiadiazole Core
Electrophilic Substitution Reactions on the Imidazo[2,1-b]researchgate.netresearchgate.netresearchgate.netthiadiazole Ring System
The imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole ring system possesses a unique electronic distribution that dictates its reactivity towards electrophiles. Research has consistently shown that electrophilic substitution reactions preferentially occur at the C-5 position of the imidazole (B134444) moiety. nih.govmdpi.com This regioselectivity is attributed to the higher electron density at this carbon atom compared to other positions within the fused ring system.
A variety of electrophilic reagents have been successfully employed to introduce substituents at the C-5 position. For instance, the reaction of 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles with bromine or iodine monochloride readily affords the corresponding 5-bromo and 5-iodo derivatives. mdpi.com The successful incorporation of these halogens is confirmed by spectroscopic methods, notably the disappearance of the H-5 proton signal in the ¹H-NMR spectrum. mdpi.com
Beyond simple halogenation, other electrophiles can be used to install different functional groups. The Vilsmeier-Haack reaction, for example, allows for the introduction of a formyl group at the C-5 position, leading to compounds like 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole. nih.gov Similarly, treatment with thiocyanogen (B1223195) or aryl diazonium salts can yield 5-thiocyanato and 5-arylazo derivatives, respectively. researchgate.netnih.gov These reactions underscore the nucleophilic character of the C-5 position and provide a direct route to a diverse range of functionalized analogues.
| Reaction Type | Electrophile | Reagent(s) | Position of Substitution | Resulting Functional Group | Reference(s) |
| Bromination | Br⁺ | Bromine (Br₂) | C-5 | Bromo (-Br) | mdpi.com |
| Iodination | I⁺ | Iodine Monochloride (ICl) | C-5 | Iodo (-I) | mdpi.com |
| Formylation | Vilsmeier reagent | POCl₃/DMF | C-5 | Formyl (-CHO) | nih.gov |
| Thiocyanation | (SCN)₂ | Thiocyanogen | C-5 | Thiocyanato (-SCN) | nih.gov |
| Azo-coupling | ArN₂⁺ | Aryl diazonium salts | C-5 | Arylazo (-N=N-Ar) | researchgate.net |
Functional Group Interconversions and Modifications
The derivatization of the imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole core is not limited to direct substitution on the heterocyclic ring. Functional groups on substituents attached to the scaffold can be readily interconverted or modified to create new analogues.
Hydrolysis of Ester Derivatives to Carboxylic Acids
The synthesis of imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole-5-carboxylic acids is a key strategy for creating derivatives suitable for further modification, such as amide coupling. These acids can be obtained through the hydrolysis of their corresponding ester precursors. researchhub.com For example, ethyl 3-methyl-5-methylthiazolo[2,3-с] researchgate.netresearchgate.netnih.govtriazole-6-carboxylates have been subjected to mild hydrolysis conditions to yield the target carboxylic acids. researchhub.com This transformation is crucial as the resulting carboxylic acid group serves as a versatile handle for introducing a wide range of molecular diversity. Although direct synthesis of the carboxylic acid has been attempted, the hydrolysis of a stable ester intermediate often proves to be a more reliable route. researchhub.com
Introduction of Diverse Substituents via Cross-Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as powerful tools for the synthesis of highly substituted imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole derivatives. researchgate.net This methodology allows for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents that would be difficult to install using classical methods.
The strategy typically involves the synthesis of a halogenated imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole, often a bromo-derivative at the C-5 position, which can then participate in the cross-coupling reaction with various boronic acids. researchgate.netresearchgate.net The optimization of the palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and ensuring compatibility with a broad range of chemical functions on both coupling partners. researchgate.netresearchgate.net This approach has been successfully used to prepare libraries of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazoles. researchgate.netresearchgate.net
| Reaction Name | Substrate | Coupling Partner | Catalyst/Ligand | Key Bond Formed | Product Type | Reference(s) |
| Suzuki-Miyaura | C5-Bromo-imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂ / Pd₂(dba)₃ with various ligands | C-C | 5-Aryl/Heteroaryl-imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazoles | researchgate.netresearchgate.net |
Scaffold Modification and Hybrid Molecule Design
To explore new chemical space and develop molecules with novel properties, the imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole scaffold has been modified through the incorporation of linkers and conjugation with other heterocyclic systems.
Conjugation with Other Heterocyclic Moieties (e.g., Indole (B1671886), Imidazo[2,1-b]thiazole)
The conjugation of the imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole core with other biologically relevant heterocyclic moieties is a prominent strategy in drug discovery. nih.gov This molecular hybridization aims to combine the pharmacophoric features of different scaffolds to create synergistic effects or novel mechanisms of action.
Indole Conjugates: A notable example is the synthesis of 3-(6-phenylimidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazol-2-yl)-1H-indole derivatives. nih.gov This conjugation capitalizes on the recognized anticancer properties of both the imidazothiadiazole and indole scaffolds. nih.gov Another series of hybrid molecules involves linking the imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole core to an oxindole (B195798) moiety, resulting in potent antiproliferative agents. nih.gov The synthesis often involves a Knoevenagel condensation between a 5-formyl-imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole and a substituted indolin-2-one. nih.gov
Imidazole and Imidazo[2,1-b]thiazole (B1210989) Conjugates: The imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole scaffold has also been fused with additional imidazole rings to create novel analogues with potent antifungal activity. nih.gov Furthermore, recognizing the structural similarity, chemists have explored the synthesis of hybrids with the imidazo[2,1-b]thiazole system, which is a known bioactive core. mdpi.com These synthetic efforts highlight the modularity of the imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole core and its utility as a building block for complex heterocyclic structures. irjmets.com
| Conjugated Heterocycle | Linkage Type | Synthetic Strategy Example | Resulting Hybrid Structure Example | Reference(s) |
| Indole | Direct C-C bond | Reaction of 2-amino-5-(indol-3-yl)-1,3,4-thiadiazole with α-haloketones | 3-(6-Phenylimidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazol-2-yl)-1H-indole | nih.gov |
| Oxindole | Methylene (B1212753) bridge | Knoevenagel condensation of 5-formyl-imidazothiadiazole with indolin-2-one | (E)-3-((6-p-tolyl-2-(3,4,5-trimethoxyphenyl)imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazol-5-yl)methylene)indolin-2-one | nih.gov |
| Imidazole | Direct C-C bond | Multi-step synthesis involving construction of an imidazole ring on the imidazothiadiazole core | Imidazole-fused imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole analogues | nih.gov |
| Imidazo[2,1-b]thiazole | Various linkers | Combination of synthetic routes for both heterocycles | Hybrid molecules incorporating both scaffolds | mdpi.com |
Structure Activity Relationship Sar Studies of Imidazo 2,1 B 1 2 3 Thiadiazole Derivatives in in Vitro Systems
Positional and Substituent Effects on Biological Activity
The biological activity of imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole derivatives is highly dependent on the nature and position of substituents on the fused ring system. Researchers have systematically modified these compounds to probe the effects of various functional groups on their therapeutic potential.
A range of 2,6-disubstituted imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazoles have been synthesized and evaluated for their potential as anticancer agents. researchgate.net In one study, novel derivatives were synthesized from 5-substituted-1,3,4-thiadiazol-2-amine and subsequently tested for their cytotoxic effects. researchgate.net
Among the tested compounds, 3-(2-(4-methoxyphenyl)imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazol-6-yl)aniline demonstrated significant in vitro anticancer activity. Specifically, it exhibited potent activity against the Non-Small Cell Lung Cancer HOP-92 cell line with a GI₅₀ value of 0.114 μM and the Renal Cancer CAKI-1 cell line with a GI₅₀ of 0.743 μM. researchgate.net This highlights the importance of the methoxyphenyl group at the 2-position and the aniline (B41778) group at the 6-position for cytotoxic activity.
Another series of 2,6-disubstituted imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazoles linked to phenyl thiourea (B124793) and benzothiazole (B30560) moieties were synthesized and evaluated for their in vitro anticancer activity. nih.gov Preliminary screenings by the National Cancer Institute revealed that compounds 4b and 5b possessed potent antileukemic activity, with compound 4b showing a 32 percent lethality on the Human Leukemia-60 cell line. nih.gov
| Compound | R2 Substituent | R6 Substituent | Cell Line | Activity (GI₅₀) |
| 1 | 4-methoxyphenyl | 3-aminophenyl | HOP-92 | 0.114 µM |
| 1 | 4-methoxyphenyl | 3-aminophenyl | CAKI-1 | 0.743 µM |
| 4b | Phenyl thiourea derivative | - | Leukemia-60 | 32% lethality |
| 5b | Benzothiazole derivative | - | Leukemia-60 | Potent activity |
Further substitution at the 5-position of the imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole ring has been explored to enhance biological activity. A series of 2,5,6-trisubstituted derivatives were prepared and evaluated for their antiproliferative activity against a panel of cancer cell lines. nih.gov
The introduction of a formyl group at the 5-position was found to significantly increase the antiproliferative activity, particularly when a benzyl (B1604629) group was present at the 2-position. nih.gov The compound 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole was identified as a potent cytotoxic agent. researchgate.netnih.gov Further studies on its mechanism of action revealed that it induced cytotoxicity by activating the extrinsic pathway of apoptosis without affecting cell cycle progression. nih.gov
| Compound | R2 Substituent | R5 Substituent | R6 Substituent | Biological Effect |
| 22 | Benzyl | Formyl | 4-bromophenyl | Induces apoptosis via extrinsic pathway |
Impact of Specific Pharmacophores on Target Interaction
The incorporation of specific pharmacophoric groups into the imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole scaffold has been shown to direct their biological activity towards specific molecular targets.
Derivatives of the related imidazo[2,1-b]thiazole (B1210989) scaffold have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. brieflands.com While not imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazoles, these studies provide valuable insights into the types of substituents that may confer COX inhibitory activity. For instance, a methyl sulfonyl group is a known COX-2 pharmacophore. brieflands.com In a series of imidazo[2,1-b]thiazole analogs, the type and size of the amine substituent at the C-5 position influenced both the potency and selectivity of COX-2 inhibition. brieflands.com This suggests that similar substitutions on the imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole ring could also modulate COX activity.
The introduction of formyl and thiocyanate (B1210189) groups at the 5-position of 2-(4-methylbenzyl)-6-substituted-imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazoles led to an increase in antiproliferative activity against a full panel of 60 human tumor cell lines. nih.gov One derivative, in particular, displayed significant in vivo anticancer activity against colon cancer with a mean GI₅₀ of 0.75 μM. nih.gov This underscores the importance of these specific substituents at the 5-position for enhancing anticancer efficacy.
| R5 Substituent | R2 Substituent | R6 Substituent | Biological Outcome |
| Formyl | 4-methylbenzyl | Various | Increased antiproliferative activity |
| Thiocyanate | 4-methylbenzyl | Various | Increased antiproliferative activity |
A series of novel 2-(trifluoromethyl)-6-arylimidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazole derivatives carrying a rhodanine-3-acetic acid moiety have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H₃₇Rv. nih.gov Several compounds in this series exhibited good activity, with Minimum Inhibitory Concentration (MIC) values in the range of 1.56-3.12 μg/ml. researchgate.netnih.gov This suggests that the combination of the trifluoromethyl group at the 2-position, an aryl group at the 6-position, and the rhodanine-3-acetic acid pharmacophore is beneficial for antitubercular activity. nih.gov
| Compound Series | R2 Substituent | R6 Substituent | Appended Moiety | Activity (MIC) |
| 6b, 6c, 6d, 6e, 6f | Trifluoromethyl | Aryl | Rhodanine-3-acetic acid | 1.56-3.12 µg/ml |
Effect of Trifluoromethyl and Sulfonamide Substitutions
The introduction of trifluoromethyl (-CF3) and sulfonamide (-SO2NHR) groups onto the Imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole scaffold has been a key strategy in the development of selective cyclooxygenase-2 (COX-2) inhibitors. A study involving a series of 2-trifluoromethyl/sulfonamido-5,6-diaryl substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives revealed their potential as anti-inflammatory agents through the selective inhibition of the COX-2 enzyme over COX-1. nih.gov
In vitro evaluation of these compounds demonstrated a notable preference for COX-2 inhibition. The tested derivatives exhibited a COX-2 inhibitory activity ranging from 49.4% to 80.6%, while their effect on COX-1 was significantly lower, ranging from 8.6% to 30.6%. nih.gov This selectivity is a crucial attribute for potential anti-inflammatory drugs, as it may lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.
Among the synthesized compounds, those featuring a sulfonamide moiety at the 2-position of the imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole ring, particularly when combined with specific substitutions on the 5,6-diaryl rings, showed promising results. For instance, compounds with a p-methoxyphenyl or a p-fluorophenyl group at the 6-position of the heterocyclic system displayed noteworthy COX-2 inhibitory activity. Specifically, derivatives bearing a sulfonamide group demonstrated significant selective COX-2 inhibition. nih.gov
The trifluoromethyl-substituted analogues also contributed to the understanding of the SAR. While direct comparisons of potency in terms of IC50 values from the available abstract are limited, the percentage inhibition data underscores the importance of both the trifluoromethyl and sulfonamide groups in conferring COX-2 selectivity. The diaryl substitutions at positions 5 and 6 of the imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole core also play a critical role in modulating this activity.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole Derivatives
| Compound ID | R Group (at position 2) | Ar (at position 6) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| 15f | -SO2NH2 | 4-F-C6H4 | - | Appreciable |
| 15j | -SO2NH2 | 4-OCH3-C6H4 | - | Appreciable |
| General Range | -CF3 / -SO2NH2 | Varied Aryl | 8.6 - 30.6 | 49.4 - 80.6 |
Data extracted from the abstract of a study by Gadad et al. (2008). Specific IC50 values were not available in the abstract. The table illustrates the general trend of selective COX-2 inhibition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[2,1-b]nih.govbrieflands.comresearchgate.netthiadiazole Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to identify the physicochemical properties of a series of compounds that are critical for their biological activity. For imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole analogues, QSAR studies have been instrumental in elucidating the key structural features governing their antiproliferative effects against various cancer cell lines. nih.gov
A significant QSAR investigation was conducted on a set of 42 di- and tri-substituted imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazoles to determine the descriptors influencing their potency against murine leukemia (L1210), human T-lymphocyte (CEM), and human cervix carcinoma (HeLa) cells. nih.gov Through combinatorial protocols in multiple linear regression (CP MLR), three-variable equations were developed for each cell line, demonstrating a strong correlation between the compounds' structure and their antiproliferative activity. nih.gov
The QSAR models revealed that a combination of lipophilicity, electronic properties, and steric factors are decisive for the biological potency of these compounds. The models consistently showed high squared correlation coefficients (r²) ranging from 0.887 to 0.924, indicating a strong fit of the model to the experimental data. Furthermore, the predictive accuracy of these models was confirmed by high leave-one-out cross-validation coefficients (Q²_LOO) between 0.842 and 0.904, as well as by external validation. nih.gov
The key molecular descriptors identified in the QSAR models highlight the importance of:
Lipophilicity: This property, often represented by parameters like the logarithm of the partition coefficient (logP), influences the ability of the compound to cross cell membranes and reach its intracellular target.
Electronic Factors: Descriptors related to the electronic distribution within the molecule, such as the charges on specific atoms, are crucial. The study pointed to the significant role of the nitrogen atoms in the imidazothiadiazole ring in the interaction with the molecular target. nih.gov
Steric Parameters: The size and shape of the substituents on the imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole core affect how the molecule fits into its biological target.
The derived QSAR equations provide a quantitative framework for predicting the antiproliferative activity of new, unsynthesized imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole derivatives and for guiding the design of more potent anticancer agents.
Table 2: QSAR Model Parameters for the Antiproliferative Activity of Imidazo[2,1-b] nih.govbrieflands.comresearchgate.netthiadiazole Analogues
| Cancer Cell Line | Best QSAR Model Equation (Conceptual) | r² | Q²_LOO | Key Influencing Factors |
| L1210 | log(1/IC50) = f(Lipophilicity, Electronic, Steric) | 0.924 | 0.904 | Lipophilicity, Electronic, Steric |
| CEM | log(1/IC50) = f(Lipophilicity, Electronic, Steric) | 0.887 | 0.842 | Lipophilicity, Electronic, Steric |
| HeLa | log(1/IC50) = f(Lipophilicity, Electronic, Steric) | - | - | Lipophilicity, Electronic, Steric |
This table is a conceptual representation based on the findings of Matysiak et al. (2017). The exact equations and specific descriptors were part of the full study. The high r² and Q²_LOO values underscore the robustness and predictive power of the developed QSAR models. nih.gov
Molecular Mechanisms of Action for Imidazo 2,1 B 1 2 3 Thiadiazole Based Agents
Enzyme Inhibition Studies
Derivatives of Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole have been identified as potent inhibitors of several enzyme classes, playing a significant role in their pharmacological activity.
Cyclooxygenase (COX-1/COX-2) Binding Mechanisms
The anti-inflammatory properties of many Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Molecular docking studies have been employed to elucidate the theoretical binding interactions between these compounds and the COX-1 and COX-2 isoforms.
Research into a series of 2,6-diaryl-imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole derivatives revealed their potential as anti-inflammatory and analgesic agents. In vivo evaluations using the carrageenan-induced rat paw edema model demonstrated significant anti-inflammatory activity. Notably, molecular docking analyses indicated that these compounds effectively bind to the active sites of both COX-1 and COX-2. One particular derivative, compound 5c, was found to exhibit a higher inhibitory effect on COX-2 when compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. This suggests a potential for developing more selective and potent anti-inflammatory agents from this chemical class.
Kinase Inhibition (e.g., Fer/FerT Kinase, PIM-1 Protein)
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole scaffold has proven to be a valuable template for designing potent kinase inhibitors.
Fer/FerT Kinase: The imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole derivative E260 has been shown to effectively inhibit Fer and FerT kinases. nih.gov FerT kinase, in particular, is specific to cancer cells, and its inhibition by E260 leads to the selective death of malignant cells and suppresses their growth in vivo. nih.gov In silico molecular modeling studies on N-(5-morpholino-2-arylimidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazol-6-yl)carboxamides have further explored this interaction. These studies, using a homology model of Fer kinase, demonstrated that several derivatives form stronger complexes with the enzyme than the reference compound E260, indicating a high degree of affinity and potential for potent inhibition. nih.gov
Focal Adhesion Kinase (FAK/PTK2): A new class of imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole compounds has been identified as inhibitors of Focal Adhesion Kinase (FAK) phosphorylation. nih.gov FAK is often overexpressed in cancers like mesothelioma and is a key mediator of cell proliferation and migration. nih.gov High-throughput arrays revealed that these derivatives can significantly inhibit the phosphorylation of numerous tyrosine kinase substrates, with FAK (also known as PTK2) being a central hub in the affected network. researchgate.net Specific ELISA assays have validated that the antiproliferative and antimigratory activities of these compounds are associated with the direct inhibition of phospho-FAK. nih.gov
Mitogen-activated protein kinase-interacting protein kinases (MNKs): The imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazol scaffold has also been used to design novel inhibitors of MNKs. These kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E), a key step in regulating cell proliferation and migration. One such derivative, compound 18, demonstrated potent inhibition of eIF4E phosphorylation in various cancer cell lines, leading to impaired cell cycle progression and reduced cell migration. nih.gov
Inhibition of Acetylcholinesterase and Non-classical Carbonic Anhydrase Isozymes
Recent studies have highlighted the potent inhibitory effects of Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole derivatives against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms. A series of novel 2,6-disubstituted and 2,5,6-trisubstituted derivatives demonstrated low nanomolar inhibitory activity against hCA I, hCA II, and AChE. researchgate.netbiruni.edu.tr
A key finding is that these compounds function as non-classical carbonic anhydrase inhibitors because they lack the zinc-binding sulfonamide group that is characteristic of traditional CA inhibitors. researchgate.netbiruni.edu.tr This is significant as classical inhibitors often suffer from a lack of isoform specificity, leading to undesirable side effects. researchgate.net The investigated Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazoles, however, showed potential for selectivity. For instance, compound 9b was found to inhibit hCA I up to 18-fold more effectively than the standard drug acetazolamide, while compound 10a displayed a 5-fold selectivity for hCA II. biruni.edu.tr
| Enzyme | Inhibition Range (Ki) | Reference |
|---|---|---|
| hCA I | 23.44–105.50 nM | researchgate.netbiruni.edu.tr |
| hCA II | 10.32–104.70 nM | researchgate.netbiruni.edu.tr |
| AChE | 20.52–54.06 nM | researchgate.netbiruni.edu.tr |
Modulation of Bacterial and Fungal Enzymes (e.g., Pantothenate synthetase, InhA, Glycylpeptide N-tetradecanoyl transferase)
The antimicrobial and antifungal properties of Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole derivatives are linked to their ability to inhibit essential microbial enzymes. Molecular docking studies have been instrumental in identifying potential targets and understanding the mechanism of action. jpsionline.com These studies have validated several enzymes as effective targets for anti-tubercular (anti-TB) and anti-fungal activity. jpsionline.com
Anti-Tubercular Targets:
Pantothenate Synthetase (PS): This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5) in Mycobacterium tuberculosis (MTB). Imidazo[2,1-b]thiazole (B1210989) derivatives have been designed as MTB PS inhibitors, with some compounds showing potent activity with IC50 values in the sub-micromolar range (e.g., 0.53 µM). nih.gov
Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the mycobacterial fatty acid biosynthesis pathway and is the target of the frontline anti-TB drug isoniazid. jpsionline.com Computational studies on Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole derivatives have identified them as putative InhA inhibitors, with docking analyses revealing that hydrogen bonding and hydrophobic interactions are key to their binding and activity. eurekaselect.com
Anti-Fungal Targets:
Glycylpeptide N-tetradecanoyl transferase: Molecular docking studies showed that certain Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole derivatives with specific substitutions have a high affinity for this fungal enzyme. jpsionline.com
Other potential fungal enzyme targets identified through in silico screening include mRNA-capping enzyme subunit alpha and Candidapepsin-2 . jpsionline.com
Receptor Binding and Signaling Pathway Modulation
Beyond direct enzyme inhibition, Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole agents modulate cellular functions by interacting with specific protein targets within disease-related signaling pathways.
Interactions with Specific Protein Targets Implicated in Disease Pathways (e.g., Glypican-3)
The anticancer activity of Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole derivatives is often linked to their ability to interfere with critical signaling pathways that control cell growth, survival, and metastasis.
One of the most significant targets identified is Focal Adhesion Kinase (FAK) . As previously mentioned, FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers. nih.gov Derivatives of Imidazo[2,1-b] researchgate.netjpsionline.comnih.govthiadiazole have been shown to inhibit the phosphorylation of FAK, which is a critical step for its activation. nih.gov This inhibition disrupts downstream signaling, leading to reduced cancer cell proliferation and migration. nih.gov Studies in peritoneal mesothelioma cells demonstrated that the antitumor activity of these compounds, with IC50 values in the low micromolar range (0.59 to 2.81 μM), was directly associated with the inhibition of phospho-FAK. nih.gov
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole compounds have been demonstrated to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. researchgate.net This dual-pronged approach enhances their efficacy as potential anticancer agents.
The intrinsic pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. Research has shown that certain imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole derivatives can induce apoptosis by altering the mitochondrial membrane potential and promoting the generation of reactive oxygen species (ROS) in a dose-dependent manner. researchgate.net A hallmark of apoptosis, the externalization of phosphatidylserine (B164497), has also been observed, alongside the activation of caspase-3, a key executioner caspase in both pathways. nih.govresearchgate.net
The extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment and activation of initiator caspases, such as caspase-8. Studies on imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole–chalcone hybrids have revealed their ability to activate both caspase-3 and caspase-8 in DU-145 prostate cancer cells. rsc.orgresearchgate.net The activation of caspase-8 is a clear indicator of the involvement of the extrinsic pathway. rsc.orgresearchgate.net For instance, compound 22 , 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole, was found to induce cytotoxicity by specifically activating the extrinsic pathway of apoptosis without affecting cell cycle progression. nih.govconsensus.app
Furthermore, the growth inhibitory effects of some of these compounds have been linked to the modulation of cell cycle regulatory proteins. A decrease in cyclin D1 and an increase in cyclin-dependent kinase inhibitors like Cip1/p21 and Kip1/p27 have been reported, leading to a G0/G1 phase arrest in the cell cycle. rsc.orgresearchgate.net
| Compound Class | Key Findings | Affected Pathways | Cell Line | Reference |
| Imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole-chalcones | Activation of caspase-3 and caspase-8; G0/G1 phase arrest; Decreased cyclin D1; Increased Cip1/p21 and Kip1/p27 | Intrinsic & Extrinsic | DU-145 | rsc.orgresearchgate.net |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazol-5-yl thiocyanate (B1210189) | Induction of phosphatidylserine externalization; Caspase-3 activation | Intrinsic & Extrinsic | Leukemia cells | nih.govresearchgate.net |
| 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole (22 ) | Activation of extrinsic pathway of apoptosis | Extrinsic | Cancer cells | nih.govconsensus.app |
| 2,5,6-trisubstituted imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazoles | Altered mitochondrial membrane potential; ROS generation | Intrinsic | - | researchgate.net |
Ligand-Protein Interaction Profiling at the Molecular Level
Molecular docking studies have been instrumental in elucidating the specific interactions between imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole derivatives and their protein targets at the molecular level. These in silico analyses provide valuable insights into the structure-activity relationships and the rational design of more potent and selective inhibitors.
One significant target identified for these compounds is the transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5) . Docking studies have shown that derivatives such as 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazol-5-yl thiocyanate can bind within the active site of the ALK5 kinase domain through strong hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net This interaction is crucial as ALK5 is known to promote angiogenesis. nih.gov
Another key protein target is tubulin . A series of imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole-linked oxindoles were found to exhibit potent anti-proliferative activity by inhibiting tubulin polymerization. nih.gov Docking studies revealed that compounds 7 and 11 bind to the colchicine (B1669291) binding site of tubulin, interacting with key amino acid residues such as αAsn101, βThr179, and βCys241. nih.gov This interference with microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov
Furthermore, molecular docking has been employed to investigate the interaction of imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole derivatives with other important protein targets. For instance, studies have explored their binding affinity for Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase , suggesting potential anti-tubercular and anti-fungal activities. jpsionline.com Additionally, docking studies against the Pim-1 oncoprotein have shown that imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole derivatives can form crucial hydrogen bonds with the vital amino acid LYS67, indicating their potential as Pim-1 inhibitors. researchgate.net High-throughput arrays have also identified PTK2/FAK as a significant hub, with inhibition of its phosphorylation being a possible mechanism of action for some derivatives. nih.gov
| Derivative/Compound | Protein Target | Key Interacting Residues | Predicted Activity/Effect | Reference |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazol-5-yl thiocyanate | TGF-β type I receptor kinase (ALK5) | Not specified | Inhibition of angiogenesis | nih.govresearchgate.net |
| Imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole-linked oxindoles (7 , 11 ) | Tubulin (colchicine binding site) | αAsn101, βThr179, βCys241 | Inhibition of tubulin polymerization, G2/M arrest | nih.gov |
| Imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole derivatives (6a1 , 6d1 ) | Pantothenate synthetase, Glycylpeptide N-tetradecanoyl transferase | Not specified | Anti-TB and Anti-Fungal activity | jpsionline.com |
| Imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole derivatives | Pim-1 oncoprotein | LYS67 | Pim-1 inhibition | researchgate.net |
| Imidazo[2,1-b] jpsionline.comrsc.orgresearchgate.netthiadiazole derivatives (12b , 13g ) | PTK2/FAK | Not specified | Inhibition of FAK phosphorylation | nih.gov |
Computational and Theoretical Chemistry in Imidazo 2,1 B 1 2 3 Thiadiazole Research
Molecular Docking Simulations for Ligand-Target Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Imidazo[2,1-b] jpsionline.comnih.govsemanticscholar.orgthiadiazole research, it is extensively used to simulate the interaction between various derivatives (ligands) and their biological protein targets, thereby predicting their binding affinity and mechanism of action at a molecular level.
Molecular docking simulations have been instrumental in identifying the specific binding sites and key molecular interactions of Imidazo[2,1-b] jpsionline.comnih.govsemanticscholar.orgthiadiazole derivatives with various protein targets. These studies reveal how the fused heterocyclic system and its substituents engage with amino acid residues within the target's active site.
For instance, docking studies of imidazo[2,1-b] jpsionline.comnih.govsemanticscholar.orgthiadiazole-linked oxindole (B195798) derivatives with tubulin, a key anticancer target, have shown that these compounds bind effectively within the colchicine (B1669291) binding site. nih.gov Specific interactions identified include hydrogen bonds with residues such as αAsn101 and βThr179, along with interactions with βCys241. nih.gov Similarly, certain thiocyanate (B1210189) derivatives of the scaffold have been shown to bind within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain through a combination of strong hydrogen bonds and hydrophobic interactions. nih.gov
In the pursuit of new antitubercular agents, derivatives have been docked against validated targets like Pantothenate synthetase. jpsionline.com These simulations help in understanding how substitutions on the core scaffold influence the binding mode. For example, substitutions on the phenyl ring at the 6-position of the imidazo[2,1-b] jpsionline.comnih.govsemanticscholar.orgthiadiazole ring were found to significantly affect the affinity for the target protein. jpsionline.com The imidazole (B134444) ring itself is recognized as an electron-rich center, with the N-7 atom being the most basic center, a crucial factor in forming interactions like hydrogen bonds during receptor binding. nih.gov
A primary output of molecular docking is the prediction of binding energy, often presented as a "docking score," which estimates the thermodynamic stability of the ligand-protein complex. A lower (more negative) binding energy generally indicates a more stable complex and higher predicted affinity. These predictions are crucial for prioritizing compounds for synthesis and further biological testing.
Studies have reported a wide range of binding energies for Imidazo[2,1-b] jpsionline.comnih.govsemanticscholar.orgthiadiazole derivatives against various targets. For example, in a study targeting HIV-1 protease, derivatives showed dock scores ranging from -89.44 to -117.69, indicating a strong potential for affinity. researchgate.net In another study targeting proteins for anti-tubercular and anti-fungal activity, specific derivatives (6a1 and 6d1) exhibited high affinity with docking scores of -9.7 and -10.8 against their respective targets. jpsionline.com Research on conjugates aimed at hepatocellular carcinoma reported binding affinities between -6.90 and -10.30 kcal·mol−1 against the Glypican-3 protein. semanticscholar.org
The following table summarizes predicted binding energies for various Imidazo[2,1-b] jpsionline.comnih.govsemanticscholar.orgthiadiazole derivatives against different biological targets.
| Derivative/Compound ID | Target Protein | Predicted Binding Energy/Dock Score | Reference |
| RUS-06 | HIV-1 Protease | -117.69 | researchgate.net |
| RUS-05 | HIV-1 Protease | -116.20 | researchgate.net |
| RUS-02 | HIV-1 Protease | -114.23 | researchgate.net |
| Compound 6d1 | Glycylpeptide N-tetradecanoyl transferase | -10.8 | jpsionline.com |
| Compound 6a1 | Glycylpeptide N-tetradecanoyl transferase | -10.4 | jpsionline.com |
| Compound 12 | Glypican-3 (GPC-3) | -10.30 kcal·mol⁻¹ | semanticscholar.org |
| Compound 6a1 | Pantothenate synthetase | -9.7 | jpsionline.com |
| Compound 6d1 | Pantothenate synthetase | -9.7 | jpsionline.com |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of the Imidazo[2,1-b] jpsionline.comnih.govsemanticscholar.orgthiadiazole system. These calculations help elucidate the distribution of electrons, orbital energies, and reactivity, which are fundamental to the molecule's chemical behavior and its interactions with biological targets.
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. For the Imidazo[2,1-b] jpsionline.comnih.govsemanticscholar.orgthiadiazole scaffold, DFT calculations are used to optimize the molecular geometry and compute various electronic descriptors. nih.gov Methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly employed to analyze the structural and physicochemical properties of thiadiazole-containing compounds. nih.govnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the context of drug design, these calculations are valuable for predicting the reactivity and stability of new derivatives. For related heterocyclic systems, DFT calculations have successfully correlated the HOMO-LUMO energy gap with the electronic properties of substituents, demonstrating that electron-withdrawing groups can lower the energies of both frontier orbitals. nih.gov
The table below presents theoretical quantum chemical descriptors for a related 1,3,4-thiadiazole (B1197879) sulfonamide derivative, calculated using the DFT-B3LYP/6-31G(d) method, illustrating the type of data generated in such studies.
| Parameter | Value (eV) |
| E_HOMO | -6.92 |
| E_LUMO | -2.63 |
| Energy Gap (ΔE) | 4.29 |
| Ionization Potential (I) | 6.92 |
| Electron Affinity (A) | 2.63 |
| Hardness (η) | 2.15 |
| Electrophilicity Index (ω) | 5.25 |
Data adapted from a study on a related thiadiazole sulfonamide derivative for illustrative purposes. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. It provides a color-coded map indicating the distribution of charge, allowing for the identification of electron-rich and electron-poor regions. Red-colored areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. universci.com
For heterocyclic compounds like those containing the thiadiazole moiety, MEP maps are used to predict sites of intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. universci.comrjpbcs.com For the Imidazo[2,1-b] jpsionline.comnih.govsemanticscholar.orgthiadiazole nucleus, MEP analysis can highlight the nucleophilic character of the nitrogen atoms and the potential for electrophilic substitution at specific positions on the imidazole ring, which aligns with experimental findings that electrophilic substitution occurs at position 5. mdpi.com This predictive power makes MEP a valuable tool in rationalizing and predicting the chemical reactivity of the scaffold.
Density Functional Theory (DFT) for Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate the delocalization of electron density and the nature of bonding within a molecule. For Imidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazole derivatives, NBO analysis has been employed to understand the effects of different substituents on the molecule's electronic properties, particularly with respect to intramolecular charge transfer (ICT). researchgate.net
Studies have utilized Density Functional Theory (DFT) calculations to perform NBO analysis on various substituted Imidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazoles. researchgate.net This analysis reveals the donor-acceptor interactions within the molecule, quantifying the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These calculations are crucial for understanding how electronic charge is transferred between the fused imidazole and thiadiazole rings and any attached functional groups. This information helps in designing molecules with specific electronic characteristics, which can be critical for their biological activity. researchgate.net
Conformational Analysis and Energy Minimization
Understanding the three-dimensional structure and stability of Imidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazole derivatives is fundamental to predicting their interaction with biological targets. Conformational analysis, coupled with energy minimization calculations, provides insights into the most stable spatial arrangements of these molecules.
Molecular Dynamics Simulations for Protein-Ligand Complex Stability
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. In the context of Imidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazole research, MD simulations are critical for assessing the stability of a compound when it is bound to a protein target. researchgate.net
After an initial docking pose is predicted, MD simulations can confirm the stability of the protein-ligand complex. For example, simulations of Imidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazole derivatives complexed with the Pim-1 protein kinase have shown that the complexes remain stable with minimal deviation throughout the simulation. researchgate.net These simulations can also highlight key interactions, such as the formation of hydrogen bonds with crucial amino acid residues like LYS67 in the Pim-1 active site, which are vital for the compound's inhibitory activity. researchgate.net An alternative computational method, thermal titration molecular dynamics (TTMD), has also been developed to provide a qualitative estimation of protein-ligand complex stability by evaluating the binding mode's conservation across simulations at progressively increasing temperatures. nih.gov
Table 1: Molecular Dynamics Simulation Findings for Imidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazole Derivatives
| Protein Target | Key Findings from MD Simulations | Significance |
| Pim-1 Kinase | Confirmed structural constancy and stability of the protein-ligand complex. researchgate.net | Justifies the inhibitory potential of the compounds. researchgate.net |
| Pim-1 Kinase | Showed minimal deviation and faithful convergence during the simulation. researchgate.net | Indicates a stable and persistent binding mode. researchgate.net |
| Pim-1 Kinase | Justified the formation of hydrogen bonds with the vital amino acid LYS67. researchgate.net | Highlights a crucial interaction for kinase inhibition. researchgate.net |
Homology Modeling of Uncharacterized Protein Targets
When the experimental 3D structure of a protein target is unavailable, homology modeling can be used to generate a theoretical model. This technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").
This approach has been successfully applied in research involving Imidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazole derivatives. For instance, a homology model of the Fer kinase enzyme was generated to serve as a target for molecular docking studies. biointerfaceresearch.com Using this model, researchers were able to compare the binding affinity of a series of N-(5-morpholino-2-arylimidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazol-6-yl)carboxamides against the enzyme, demonstrating that these compounds could form stronger complexes than a reference drug. biointerfaceresearch.com This highlights the utility of homology modeling in facilitating structure-based drug design even when experimental protein structures are absent.
In Silico Prediction of Pharmacokinetic Properties
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics.
Several studies on Imidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazole derivatives have incorporated in silico ADME predictions. researchgate.netbiointerfaceresearch.comnih.gov For example, the SwissADME web server has been used to predict physicochemical properties and oral bioavailability, with results often showing good pharmacokinetic profiles based on models like the "boiled egg" model. researchgate.net These predictions have highlighted that many derivatives exhibit good gastrointestinal absorption and possess drug-like properties according to Lipinski's rule. nih.govnih.gov Comparative analyses have shown that newly designed Imidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazoles are often not inferior to reference drugs in most predicted parameters, supporting their potential for further development. biointerfaceresearch.com
Table 2: Summary of In Silico Pharmacokinetic Predictions for Imidazo[2,1-b] researchgate.netbiointerfaceresearch.comresearchgate.netthiadiazole Derivatives
| Predicted Property | General Finding | Reference |
| Oral Bioavailability | Predicted to be good based on the "boiled egg" model. | researchgate.net |
| Gastrointestinal Absorption | Predicted to be good. | nih.gov |
| Drug-Likeness | Parameters are often within the acceptable range defined for human use. | nih.gov |
| Toxicity Profile | Generally predicted to have a safe toxicity profile. | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of Imidazo 2,1 B 1 2 3 Thiadiazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole scaffold, ¹H, ¹³C, and, where applicable, ¹⁹F NMR are indispensable for confirming the successful synthesis and for the complete assignment of all proton and carbon signals.
¹H NMR for Proton Environment and Connectivity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental in determining the structure of imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole derivatives by providing information on the number, type, and connectivity of protons.
A key diagnostic signal in the ¹H NMR spectra of 6-substituted-imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazoles is the singlet corresponding to the C5-proton of the imidazole (B134444) ring, which typically appears in the downfield region, often between δ 7.89 and 8.93 ppm. arabjchem.orgnih.gov The chemical shift of this proton is influenced by the nature of the substituent at the 6-position. For instance, in a series of 2-(1-methyl-1H-imidazol-2-yl)-6-(substituted phenyl)imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazoles, this proton was observed at δ 8.18 ppm for the 4-chlorophenyl derivative and at δ 8.32 ppm for the 4-methylphenyl derivative. arabjchem.org
Aromatic protons on substituents attached to the imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole core typically resonate in the range of δ 6.21–8.21 ppm, with their multiplicity and coupling constants providing valuable information about the substitution pattern. arabjchem.org For example, in 5-methoxy-3-(6-phenylimidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazol-2-yl)-1H-indole hydrobromide, the aromatic protons appear as a multiplet between δ 7.32–7.49 ppm and a doublet at δ 7.88 ppm. nih.gov
The presence of specific functional groups is also readily identified. For instance, a singlet for the N-CH₃ protons is typically observed around δ 3.51–3.65 ppm. arabjchem.org In derivatives containing a methoxy (B1213986) group, a singlet for the OCH₃ protons appears around δ 3.83-3.86 ppm. nih.gov The presence of an amino group (NH₂) can be confirmed by a broad singlet, as seen at δ 4.00 ppm in one study. arabjchem.org
Table 1: Representative ¹H NMR Data for Imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole Derivatives
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |
| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-chlorophenyl)imidazo[2,1-b] core.ac.ukarabjchem.orgnih.gov-thiadiazole | CDCl₃ | H5-imidazole | 8.18 (s, 1H) |
| Ar-H and Imidazole-H | 6.21-7.99 (m, 7H) | ||
| NCH₃ | 3.58 (s, 3H) | ||
| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-methylphenyl)imidazo[2,1-b] core.ac.ukarabjchem.orgnih.gov-thiadiazole | CDCl₃ | H5-imidazole | 8.32 (s, 1H) |
| Ar-H and Imidazole-H | 6.68-8.21 (m, 7H) | ||
| CH₃ | 2.42 (s, 3H) | ||
| NCH₃ | 3.65 (s, 3H) | ||
| 5-Methoxy-3-(6-phenylimidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazol-2-yl)-1H-indole hydrobromide | DMSO-d₆ | NH | 12.10 (s, 1H) |
| Ar-H | 8.84 (s, 1H), 8.33 (d, 1H), 7.88 (d, 2H), 7.63 (s, 1H), 7.32-7.49 (m, 4H), 6.94 (dd, 1H) | ||
| OCH₃ | 3.85 (s, 3H) |
Data sourced from multiple studies. arabjchem.orgnih.gov
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for mapping the carbon framework of imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole derivatives. It provides distinct signals for each unique carbon atom, allowing for the comprehensive elucidation of the molecular skeleton.
The carbon atoms of the imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole core resonate at characteristic chemical shifts. For instance, the C5 carbon of the imidazole ring is typically found in the range of δ 100.25–116.28 ppm. nih.gov The carbons of the thiadiazole ring in related 1,3,4-thiadiazole (B1197879) systems appear at approximately δ 158.4–164.2 ppm. nih.gov In a series of 2,6-disubstituted imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazoles, the C5 carbon signal was consistently identified, confirming the fused ring structure. nih.gov
Substituents on the heterocyclic core also give rise to characteristic signals. For example, the carbon of a methyl group attached to a nitrogen atom (N-CH₃) appears around δ 29.8 ppm. arabjchem.org The carbons of an OCH₃ group are typically observed between δ 55.1 and 56.82 ppm. nih.govnih.gov The presence of a trifluoromethyl (CF₃) group can be identified by a signal in the range of δ 126.9–127.09 ppm. nih.gov
Aromatic carbons from phenyl substituents resonate in the expected region of δ 102.1–159.6 ppm, with their specific shifts being dependent on the electronic nature of other substituents on the ring. nih.gov
Table 2: Representative ¹³C NMR Data for Imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole Derivatives
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |
| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-chlorophenyl)imidazo[2,1-b] core.ac.ukarabjchem.orgnih.gov-thiadiazole | CDCl₃ | Imidazo[2,1-b] core.ac.ukarabjchem.orgnih.gov-thiadiazole carbons | 168.8, 141.2, 136.6, 122.7 |
| 4-chloro phenyl carbons | 136.8, 132.6, 130.7, 128.4 | ||
| 1-methyl-1H-imidazole carbons | 133.6, 122.5, 111.8, 110.6, 29.8 | ||
| 5-Methoxy-3-(6-phenylimidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazol-2-yl)-1H-indole hydrobromide | DMSO-d₆ | Aromatic and Heterocyclic Carbons | 158.3, 155.2, 142.7, 142.6, 132.3, 131.6, 130.2, 128.8 (2C), 127.7, 124.6 (2C), 124.3, 113.4, 113.1, 110.9, 105.8, 102.2 |
| OCH₃ | 55.3 |
Data compiled from various research articles. arabjchem.orgnih.gov
¹⁹F NMR for Fluorinated Analogues
For imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole derivatives that have been functionalized with fluorine-containing groups, such as a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is an essential analytical technique. This method is highly sensitive and provides a clean spectrum, often with a single peak for the -CF₃ group in a specific chemical environment, in the absence of coupling.
In a study of 2,6-disubstituted imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazoles, compounds bearing a -CF₃ group were synthesized and characterized. nih.gov The ¹⁹F NMR spectra of these compounds, specifically 5c, 5g, and 5k in that study, displayed a distinct signal for the -CF₃ group in the range of δ -64.03 to -64.05 ppm. nih.gov This characteristic chemical shift provides unambiguous evidence for the presence and electronic environment of the trifluoromethyl substituent. The sharp, well-defined nature of this signal confirms the successful incorporation of the fluorine-containing moiety into the imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole scaffold.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound.
For imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole derivatives, FT-IR spectroscopy is instrumental in confirming the presence of key structural features. The aromatic C-H stretching vibrations are typically observed in the region of 3038–3142 cm⁻¹. arabjchem.orgnih.gov Aliphatic C-H stretching from groups like methyl or methylene (B1212753) appears around 2908–2978 cm⁻¹. arabjchem.org
The stretching vibrations of C=C and C=N bonds within the fused heterocyclic ring system and any aromatic substituents are generally found in the 1525–1607 cm⁻¹ range. arabjchem.orgresearchgate.net The presence of specific substituents gives rise to characteristic absorption bands. For example, a nitro group (NO₂) will show strong asymmetric and symmetric stretching bands. An ether linkage (C-O-C) will exhibit a characteristic stretching vibration. A carbon-chlorine (C-Cl) bond can be identified by a band around 721 cm⁻¹, and a carbon-bromine (C-Br) bond by a band near 621 cm⁻¹. core.ac.uk In derivatives with a hydroxyl (-OH) group, a broad stretching band is typically seen around 3421 cm⁻¹. arabjchem.org For indole-containing derivatives, the N-H stretching vibration of the indole (B1671886) ring is observed around 3592–3609 cm⁻¹. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for Imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole Derivatives
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretch | 3592 - 3609 |
| O-H (Phenol) | Stretch | ~3421 |
| Aromatic C-H | Stretch | 3038 - 3142 |
| Aliphatic C-H | Stretch | 2908 - 2978 |
| C=C / C=N | Stretch | 1525 - 1607 |
| C-Cl | Stretch | ~721 |
| C-Br | Stretch | ~621 |
Data compiled from multiple sources. core.ac.ukarabjchem.orgnih.govresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole derivatives. By ionizing the molecules and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides the exact molecular weight, which is crucial for confirming the elemental composition.
High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the mass with high precision, allowing for the calculation of the molecular formula. For instance, the calculated m/z for C₁₄H₁₀ClN₅S was 315.0345, and the found value was 315.0349, confirming the composition of 2-(1-methyl-1H-imidazol-2-yl)-6-(4-chlorophenyl)imidazo[2,1-b] core.ac.ukarabjchem.orgnih.gov-thiadiazole. arabjchem.org Similarly, for C₁₄H₁₀BrN₅S, the calculated m/z was 358.9840, and the found value was 358.9845. core.ac.uk
In addition to molecular weight determination, the fragmentation patterns observed in the mass spectrum provide valuable structural information. The way a molecule breaks apart upon ionization can help to identify its constituent parts and how they are connected. The mass spectral fragmentation of 2-methylthio-6-phenyl-imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole has been studied, revealing characteristic fragmentation pathways that help to confirm the structure of the imidazothiadiazole core. researchgate.net
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Selected Imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole Derivatives
| Compound | Molecular Formula | Calculated m/z | Found m/z |
| 2-(1-methyl-1H-imidazol-2-yl)-6-(3-bromophenyl)imidazo[2,1-b] core.ac.ukarabjchem.orgnih.gov-thiadiazole | C₁₄H₁₀BrN₅S | 358.9840 | 358.9845 |
| 2-(1-methyl-1H-imidazol-2-yl)-6-(4-chlorophenyl)imidazo[2,1-b] core.ac.ukarabjchem.orgnih.gov-thiadiazole | C₁₄H₁₀ClN₅S | 315.0345 | 315.0349 |
| 2-(1-methyl-1H-imidazol-2-yl)-6-(2,4-dihydroxyphenyl)imidazo[2,1-b] core.ac.ukarabjchem.orgnih.gov-thiadiazole | C₁₄H₁₁N₅O₂S | 313.0633 | 313.0638 |
Data sourced from various research publications. core.ac.ukarabjchem.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a pure organic compound. This method provides a direct measure of the elemental composition of the synthesized molecule.
The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the purity and the correct elemental composition of the synthesized imidazo[2,1-b] core.ac.ukarabjchem.orgnih.govthiadiazole derivative.
For example, in the characterization of a series of 1,3,4-thiadiazole derivatives, elemental analysis was used to confirm their composition. For the compound with the molecular formula C₁₇H₁₄N₄O₃S, the calculated percentages were C, 57.62%; H, 3.98%; N, 15.81%; S, 9.05%. The experimentally found values were C, 57.45%; H, 3.83%; N, 14.91%; S, 8.78%, which are in close agreement with the calculated values, thereby verifying the compound's composition. nih.gov This technique is routinely employed alongside spectroscopic methods to provide a complete and unambiguous characterization of newly synthesized compounds. researchgate.net
Table 5: Elemental Analysis Data for a Representative Thiadiazole Derivative
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 57.62 | 57.45 |
| Hydrogen (H) | 3.98 | 3.83 |
| Nitrogen (N) | 15.81 | 14.91 |
| Sulfur (S) | 9.05 | 8.78 |
Data for C₁₇H₁₄N₄O₃S from a study on 1,3,4-thiadiazole derivatives. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For derivatives of the Imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole scaffold, this method provides precise data on bond lengths, bond angles, and torsion angles, confirming the fused heterocyclic ring system's geometry. researchgate.net Furthermore, SCXRD elucidates the spatial arrangement of molecules within the crystal lattice, revealing the intricate network of intermolecular interactions that govern the solid-state architecture. nih.govnih.gov This detailed structural information is fundamental to understanding the physicochemical properties of these compounds and provides a solid foundation for structure-activity relationship (SAR) studies. researchgate.net
The initial step in the analysis of single-crystal X-ray diffraction data is the determination of the unit cell parameters and the crystal system. Imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives have been found to crystallize in various systems, with the triclinic and monoclinic systems being common. The specific space group is then identified, which describes the symmetry elements present within the crystal lattice.
For instance, the compound 2-ethyl-6-(4-methoxyphenyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole-5-carbaldehyde crystallizes in the triclinic system with the space group P1. researchgate.net In contrast, 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole-5-carbaldehyde adopts a monoclinic system with a P2₁/c space group. The choice of crystal system and space group is influenced by the molecular symmetry of the compound and the efficiency of molecular packing, which is dictated by the nature and position of various substituents on the core scaffold.
Below is a table summarizing the crystallographic data for several representative Imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives.
| Compound Name | Chemical Formula | Crystal System | Space Group | Ref. |
| 2-Ethyl-6-(4-methoxyphenyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole-5-carbaldehyde | C₁₄H₁₃N₃O₂S | Triclinic | P1 | researchgate.net |
| 2-Isobutyl-6-(4-methoxyphenyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole | C₁₅H₁₇N₃OS | Triclinic | P1 | nih.gov |
| 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole-5-carbaldehyde | C₁₉H₁₄ClN₃OS | Monoclinic | P2₁/c | nih.gov |
| 6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole | C₁₄H₁₄ClN₃S | Monoclinic | P2₁/n | nih.gov |
| 6-(4-chloro-phenyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole-2-sulfonamide | C₁₀H₇ClN₄O₂S₂ | Monoclinic | P2₁/c | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The supramolecular assembly and stability of the crystal lattice are dictated by a combination of intermolecular forces. In Imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives, hydrogen bonds and other non-bonding interactions play a crucial role in defining the crystal packing.
Conventional N-H···O and N-H···N hydrogen bonds are prominent in derivatives containing suitable functional groups, such as sulfonamides. researchgate.net For example, in the crystal structure of 6-(4-chloro-phenyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole-2-sulfonamide, intermolecular N-H···O hydrogen bonding between the oxo and amino groups of the sulfonamides is a key interaction that stabilizes the structure. researchgate.net
| Compound Name | Interaction Type | Description | Ref. |
| 6-(4-chloro-phenyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole-2-sulfonamide | N-H···O, C-H···N | Hydrogen bonding between sulfonamide groups and between a phenyl proton and an imidazole nitrogen. | researchgate.net |
| 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole-5-carbaldehyde | C-H···S, C-H···O, C-H···π | Formation of inversion dimers via C-H···S bonds, linked into chains by C-H···O and C-H···π interactions. | nih.gov |
| 2-Isobutyl-6-(4-methoxyphenyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole | C-H···π, π-π stacking | Molecules are arranged into columns stabilized by interactions between aromatic rings. | nih.gov |
| 6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole | π-π stacking, C-H···π | Stabilization provided by interactions between imidazole rings and C-H···π contacts. | nih.gov |
| 2-Ethyl-6-(4-methoxyphenyl)imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole-5-carbaldehyde | C-H···O, π-π stacking | Intermolecular C-H···O hydrogen bonding links molecules into dimers, reinforced by π-π stacking. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
To quantitatively analyze the complex network of intermolecular interactions within the crystal, Hirshfeld surface analysis is a powerful computational tool. This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. These distances are often plotted on a 2D graph, known as a fingerprint plot, which provides a unique summary of the intermolecular contacts for a given crystal structure.
This analysis has been applied to various thiadiazole derivatives to deconstruct the crystal packing into contributions from different types of interactions. nih.govresearchgate.net For example, fingerprint plots can reveal the percentage contribution of H···H, C···H/H···C, N···H/H···N, and S···H/H···S contacts to the total Hirshfeld surface. nih.gov In studies of related 1,3,4-thiadiazole structures, H···H interactions often make the largest contribution to the surface contacts, reflecting the abundance of hydrogen atoms on the molecular surface. researchgate.net The sharp spikes observed in the fingerprint plots are characteristic of specific close contacts, such as N-H···N hydrogen bonds, providing a visual signature of the dominant interactions driving the crystal packing. researchgate.net
While X-ray diffraction provides the geometric framework of intermolecular interactions, a deeper understanding of their energetic nature can be achieved through theoretical charge density analysis. The Quantum Theory of Atoms in Molecules (QTAIM) is a robust method used to characterize chemical bonds and non-covalent interactions based on the topology of the electron density. nih.gov By locating bond critical points (BCPs) between interacting atoms, QTAIM can differentiate between shared-shell (covalent) and closed-shell (non-covalent) interactions and quantify their strength.
For closely related N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, QTAIM analysis has been employed to characterize both intra- and intermolecular non-covalent interactions. nih.gov This approach provides valuable data on the electron density and its Laplacian at the BCP, which are indicative of the interaction's strength and nature.
Furthermore, computational methods like the PIXEL method can be used to calculate the lattice energy and the specific interaction energies for different molecular pairs within the crystal. nih.govrsc.org This method partitions the total interaction energy into its coulombic, polarization, dispersion, and repulsion components, offering a detailed energetic profile of the supramolecular assembly. For adamantane-1,3,4-thiadiazole hybrids, PIXEL calculations have shown that N-H···N hydrogen bonds are the strongest interactions, with significant contributions from both electrostatic and dispersion forces. rsc.org Although specific studies applying these theoretical charge density analyses to Imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazole-6-amine itself are not prevalent in the reviewed literature, the application of these methods to structurally similar thiadiazole systems demonstrates their utility in providing a quantitative assessment of the forces governing crystal architecture. nih.govrsc.org
Lead Optimization Strategies for Imidazo 2,1 B 1 2 3 Thiadiazole Lead Compounds
Rational Design and Synthesis for Potency Enhancement
Rational design for potency enhancement involves the systematic modification of a lead compound's structure to improve its interaction with the biological target. This process is heavily reliant on understanding the structure-activity relationships (SAR), where changes in chemical structure are correlated with changes in biological activity.
Research into Imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazole derivatives has demonstrated several successful applications of this strategy. For instance, a series of imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazole-linked oxindoles were synthesized and evaluated for their anti-proliferative activity. nih.govresearchgate.net Modifications were made to various parts of the molecule, revealing that specific substitutions significantly boosted potency. Compound 7 , featuring a 5-fluoro group on the indolinone ring and a p-tolyl group at the 6-position of the imidazothiadiazole core, showed potent cytotoxicity with IC₅₀ values in the low micromolar range and was a more potent inhibitor of tubulin polymerization than the natural product combretastatin (B1194345) A-4. nih.govresearchgate.net
In another study targeting transforming growth factor-β type-I receptor kinase (ALK5), a series of imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazoles were synthesized. nih.gov The lead compound from this series, 6d , which incorporates a cyclopropyl (B3062369) group at the 2-position and a 4-fluorophenyl group at the 6-position, exhibited outstanding ALK5 inhibition with an IC₅₀ of 0.0012 μM. nih.gov
Further SAR studies have shown that substitutions at the C5 position of the imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazole ring are crucial for activity. The introduction of small electron-withdrawing groups like formyl or thiocyanate (B1210189) at this position has been shown to increase cytotoxic activity against a panel of human tumor cell lines. nih.govresearchgate.net For example, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazol-5-yl thiocyanate (7g ) was identified as a potent cytotoxic agent against several leukemia cell lines. nih.gov
Table 1: Potency Enhancement of Imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazole Derivatives
| Compound | Key Structural Features | Target/Assay | Potency (IC₅₀) | Source |
|---|---|---|---|---|
| Compound 7 | 5-fluoro on indolinone ring; 6-p-tolyl on imidazothiadiazole | Tubulin Polymerization | 0.15 μM | nih.gov |
| Compound 6d | 2-cyclopropyl; 6-(4-fluorophenyl) on imidazothiadiazole | ALK5 Kinase | 0.0012 μM | nih.gov |
| Compound 7g | 5-thiocyanate; 6-(coumarin-3-yl) on imidazothiadiazole | Leukemia Cells (L1210) | 0.79 μM | nih.gov |
| Compound 22 | 5-formyl; 6-(4-fluorophenyl) on imidazothiadiazole | Colon Cancer Cell Line | 0.75 µM (GI₅₀) | researchgate.net |
| Compound 5c | 2-(4-chlorophenyl); 6-(4-nitrophenyl) on imidazothiadiazole | Anti-inflammatory (Carrageenan-induced edema) | Higher activity than Diclofenac | nih.gov |
Strategies for Improving Selectivity and Specificity
Selectivity is a crucial attribute of a drug candidate, ensuring that it primarily interacts with its intended target, thereby minimizing off-target effects and potential toxicity. Structural modifications to the imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazole scaffold have been effectively used to enhance selectivity.
For example, the potent ALK5 inhibitor, compound 6d , not only showed high potency but also demonstrated significant selectivity, with 91% inhibition against P38α kinase only at a high concentration (10 μM), suggesting a favorable selectivity window. nih.gov Another study focused on developing anti-leukemic agents discovered that compound 7g had selective cytotoxicity against leukemia cells compared to non-cancerous human fibroblast cells (Hs27), indicating a degree of tumor specificity. nih.gov
In the context of anti-inflammatory agents, derivatives of 2,6-diaryl-imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazole were evaluated for their ability to selectively inhibit cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies revealed that compound 5c exhibited a preferential binding to the COX-2 isozyme over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Similarly, research on related imidazo[2,1-b]thiazole (B1210989) derivatives as antimycobacterial agents showed that lead compounds were selective for Mycobacterium tuberculosis over other non-tuberculous mycobacteria. rsc.org
Optimization of Solubility and Metabolic Stability through Structural Modifications
A successful drug must possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including adequate solubility and metabolic stability. Lead optimization often involves fine-tuning the structure to improve these pharmacokinetic parameters.
For imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazole derivatives, in silico ADME predictions are often used in the early stages of design. nih.gov Studies have confirmed that newly synthesized series of these compounds adhere to Lipinski's rule and possess acceptable pharmacokinetic parameters for potential human use. nih.gov
Iterative Design-Synthesis-Evaluation Cycles in Drug Discovery
The process of lead optimization is not linear but cyclical. It involves iterative cycles of designing new molecular analogs, synthesizing them, and evaluating their biological activities and properties. frontiersin.org The results from the evaluation phase feed back into the design phase, guiding the next round of structural modifications.
The development of imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazole derivatives exemplifies this process. Researchers typically begin by synthesizing a library of related compounds with diverse substitutions. researchgate.netmdpi.comderpharmachemica.com For example, one study prepared 22 different variants of 2-(4-methoxybenzyl)-6-substituted-imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazoles to explore the SAR. nih.gov After initial screening, the most promising compounds are identified. nih.govresearchgate.net These "hits" are then subjected to more detailed biological evaluation, which might include determining their mechanism of action or assessing their effects in more complex biological systems. nih.govnih.gov The knowledge gained, such as which substitutions enhance potency or selectivity, is then used to design a new, more focused set of compounds for the next cycle of synthesis and evaluation, progressively refining the lead molecule toward a drug candidate. frontiersin.org
Computational Approaches in Lead Optimization (e.g., docking-guided synthesis)
Computational chemistry and molecular modeling are indispensable tools in modern lead optimization. mdpi.com These approaches accelerate the drug discovery process by predicting how a compound will interact with its target, allowing chemists to prioritize the synthesis of molecules with the highest likelihood of success.
Molecular docking is a widely used technique in the optimization of imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazole derivatives. Docking studies have been used to:
Elucidate Binding Modes: Researchers investigating imidazothiadiazole-linked oxindoles as tubulin inhibitors used docking to show that their most potent compounds bind to the colchicine (B1669291) binding site of tubulin, providing a structural basis for their activity. nih.govresearchgate.net
Explain Potency and Selectivity: In the development of ALK5 inhibitors, docking studies revealed that the highly potent compound 6d fits snugly into the enzyme's active site, forming extensive and tight interactions that explain its low nanomolar potency. nih.gov Similarly, docking was used to understand the selective inhibition of the COX-2 enzyme by anti-inflammatory imidazothiadiazole derivatives. nih.gov
Guide Synthesis: By predicting the binding affinity of virtual compounds, docking can screen large libraries of potential molecules, helping to identify the most promising candidates for synthesis. jpsionline.comresearchgate.net This "docking-guided synthesis" approach focuses resources on compounds with a higher probability of being active, such as in the identification of potential inhibitors for targets in tuberculosis and HIV. jpsionline.comresearchgate.net
These computational methods, often part of the iterative design cycle, significantly enhance the efficiency and rationality of lead optimization for imidazo[2,1-b] nih.govjpsionline.comresearchgate.netthiadiazole-based compounds. frontiersin.orgmdpi.com
Future Research Directions and Unexplored Avenues for Imidazo 2,1 B 1 2 3 Thiadiazol 6 Amine Chemistry
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles traditionally involves the condensation of 2-amino-1,3,4-thiadiazoles with α-haloketones. researchgate.netresearchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.
Key Future Research Thrusts:
One-Pot, Multi-Component Reactions: Designing one-pot syntheses that combine multiple starting materials to construct the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole core in a single step will be a significant advancement. This approach enhances efficiency and reduces waste.
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonic waves can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. mdpi.com
Green Solvents and Catalysts: A major push towards sustainability will involve replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.com The development of reusable, heterogeneous catalysts can also minimize the environmental impact of synthesis.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Exploring flow-based methods for the synthesis of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives is a logical next step.
Design of Next-Generation Imidazo[2,1-b]nih.govnih.govresearchgate.netthiadiazole Hybrid Molecules
The principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has proven to be a powerful strategy in drug discovery. For imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles, this approach holds immense potential for creating multifunctional agents with enhanced efficacy and novel mechanisms of action.
Future research will likely focus on creating hybrid molecules that incorporate the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole scaffold with other biologically active moieties. For example, novel hybrid compounds have been synthesized by linking the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole core with other heterocyclic systems like benzimidazole, oxindole (B195798), and isobenzofuran. nih.govnih.govnih.gov These hybrids have demonstrated a range of biological activities, including antimicrobial, anticancer, and antitubercular effects. nih.govnih.govnih.gov
Table 1: Examples of Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole Hybrid Molecules and Their Activities
| Hybrid Moiety | Target/Activity | Reference |
| Benzimidazole | Antitubercular, Antibacterial | nih.gov |
| Oxindole | Tubulin Polymerization Inhibition (Anticancer) | nih.gov |
| Isobenzofuran | Antimicrobial, Anticancer | nih.gov |
| Benzisoxazolyl | Antimicrobial | mdpi.com |
| Thiophene | FAK Inhibition (Anticancer) | nih.gov |
Advanced In Vitro Biological Screening and Target Deconvolution
While numerous imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have been synthesized and screened for various biological activities, a more systematic and in-depth biological evaluation is necessary to identify lead compounds and elucidate their mechanisms of action.
Future Directions in Biological Screening:
High-Throughput Screening (HTS): Employing HTS against diverse biological targets will accelerate the discovery of new activities for imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole libraries.
Phenotypic Screening: Cell-based phenotypic screening can uncover novel therapeutic applications without a preconceived target, which is particularly useful for complex diseases.
Target Identification and Validation: For compounds that show promising activity in phenotypic screens, target deconvolution techniques such as affinity chromatography, proteomics, and genetic approaches will be crucial to identify their molecular targets.
Kinase Profiling: Given that some imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles have shown activity against kinases like Focal Adhesion Kinase (FAK), comprehensive kinase profiling is a logical step to identify selective inhibitors. nih.govnih.gov
Resistance Studies: For antimicrobial and anticancer candidates, evaluating their efficacy against drug-resistant strains and cell lines is essential for their clinical potential. Some derivatives have already shown activity against gemcitabine-resistant pancreatic cancer cells. nih.gov
Table 2: Selected Biological Activities of Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole Derivatives
| Biological Activity | Specific Target/Cell Line | Key Findings | Reference(s) |
| Anticancer | Pancreatic Cancer Cells (including gemcitabine-resistant) | Inhibition of FAK phosphorylation, modulation of EMT | nih.gov |
| Anticancer | Peritoneal Mesothelioma Cells | Potentiation of gemcitabine's effect, modulation of hENT-1 | nih.gov |
| Anticancer | MCF-7 (Breast Cancer) | Promising inhibition, with some derivatives outperforming cisplatin | nih.gov |
| Antitubercular | Mycobacterium tuberculosis H37Rv | Several compounds showed potent activity with a MIC of 3.125 µg/mL | nih.gov |
| Anti-Alzheimer's | BACE1, Acetylcholinesterase, Butyrylcholinesterase | Nitro-substituted derivatives showed superior BACE1 inhibitory activity | researchgate.net |
| Anti-inflammatory | Cyclooxygenases (COX-1/COX-2) | Some derivatives showed better anti-inflammatory activity than diclofenac | nih.gov |
Application of Artificial Intelligence and Machine Learning in Imidazo[2,1-b]nih.govnih.govresearchgate.netthiadiazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com For the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole scaffold, these computational tools can significantly accelerate the identification and optimization of new drug candidates.
Future Applications of AI and ML:
Predictive Modeling: AI/ML algorithms can be trained on existing data to build models that predict the biological activity, toxicity, and pharmacokinetic properties (ADME) of novel imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives before their synthesis.
De Novo Drug Design: Generative AI models can design novel imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole structures with desired properties, expanding the accessible chemical space.
Virtual Screening: ML-based virtual screening can rapidly screen vast virtual libraries of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles to identify promising candidates for synthesis and biological testing.
Synthesis Planning: AI tools can assist in devising novel and efficient synthetic routes for complex imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives.
By embracing these future research directions, the scientific community can systematically explore the chemical and biological space of Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-6-amine and its related structures, paving the way for the development of the next generation of innovative therapeutics.
Q & A
Q. What are the common synthetic routes for Imidazo[2,1-b][1,3,4]thiadiazol-6-amine derivatives?
The synthesis typically involves cyclization reactions. For example, refluxing 5-isobutyl-1,3,4-thiadiazol-2-amine with 4-methoxyphenacyl bromide in ethanol yields derivatives via intramolecular cyclization . Alternative methods include reacting hydrazonoyl halides with alkyl carbothioates or using aldehyde, semicarbazide, and isocyanide derivatives .
Q. How is the molecular structure of Imidazo[2,1-b][1,3,4]thiadiazole derivatives characterized?
X-ray crystallography is the gold standard for structural elucidation. For instance, the title compound in was analyzed using this method, revealing bond lengths, angles, and hydrogen bonding patterns. Spectroscopic techniques (NMR, IR) and elemental analysis are also employed .
Q. What biological activities are associated with Imidazo[2,1-b][1,3,4]thiadiazole derivatives?
These compounds exhibit anticancer, antimicrobial, antitubercular, and anti-inflammatory properties. Specific derivatives inhibit 15-lipoxygenase (anti-inflammatory) or show cytotoxicity against cancer cell lines .
Q. Which analytical techniques are used to assess purity and composition during synthesis?
Thin-layer chromatography (TLC) monitors reaction progress, while melting point analysis and high-resolution mass spectrometry (HRMS) confirm purity and molecular weight. Recrystallization in ethanol-DMF mixtures is common .
Q. How are substituents introduced to modulate biological activity?
Substituents at positions 2 and 6 are critical. For example, 6-(4-chlorophenyl) groups enhance antitumor activity, while 2-isobutyl groups improve solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Factorial design experiments systematically vary parameters (temperature, solvent, catalyst). achieved 90–96% yields using solvent-free Friedel-Crafts acylation with Eaton’s reagent. Computational tools (e.g., molecular modeling) predict optimal conditions .
Q. What strategies resolve contradictions in reported biological activities across studies?
Cross-validate assays (e.g., MTT vs. trypan blue exclusion for cytotoxicity) and standardize protocols. highlights variability in IC50 values due to cell line differences. Meta-analyses of SAR data clarify substituent effects .
Q. How are chiral Imidazo[2,1-b][1,3,4]thiadiazole derivatives synthesized?
Asymmetric catalysis or chiral auxiliaries enable enantioselective synthesis. A patent () describes chiral compounds via stereocontrolled cyclization, with purity confirmed by chiral HPLC .
Q. What computational methods predict structure-activity relationships (SAR)?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking identifies binding modes. used in silico studies to correlate 6-aryl substituents with FAK inhibition .
Q. How do Imidazo[2,1-b][1,3,4]thiadiazoles inhibit FAK phosphorylation in cancer research?
Derivatives disrupt focal adhesion kinase (FAK) signaling by competitively binding to the ATP pocket. demonstrates dose-dependent inhibition in MDA-MB-231 cells, validated via Western blotting .
Q. What in vivo models validate the therapeutic potential of these compounds?
Murine models (e.g., xenograft tumors) assess efficacy. tested analgesic/anti-inflammatory activity in rats, while used Mycobacterium tuberculosis-infected mice for antitubercular evaluation .
Q. How are intramolecular amidation reactions applied to synthesize fused derivatives?
Kolavi et al. () fused imidazo[2,1-b][1,3,4]thiadiazole with diazepinones via intramolecular amidation, monitored by LC-MS and optimized using DMF as a solvent .
Q. What role do physicochemical properties (e.g., logP, pKa) play in drug design?
Lipophilicity (logP) affects membrane permeability. notes limited data on physical properties, but HPLC-derived logP values guide lead optimization for CNS penetration .
Methodological Considerations
Q. How to design a robust SAR study for Imidazo[1,2-b][1,3,4]thiadiazole derivatives?
- Step 1: Synthesize a library with systematic substituent variations (e.g., electron-withdrawing/donating groups).
- Step 2: Screen against target enzymes/cells (e.g., 15-LOX for anti-inflammatory activity ).
- Step 3: Use QSAR models to correlate structural features (e.g., Hammett constants) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
